molecular formula C12H12FN3O2S B2492553 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-28-0

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2492553
CAS No.: 1340859-28-0
M. Wt: 281.31
InChI Key: ILOXMMGKIHQOTO-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel analgesic and antiallodynic agents. Structurally, it belongs to a class of fluorinated sulfonamides, which are known to exhibit a diverse pharmacological profile. Research on closely related sulfonamide derivatives has demonstrated promising antinociceptive effects in models of acute pain, as well as the ability to reverse diabetes-induced hyperalgesia and allodynia . The mechanism of action for this class of compounds may involve the modulation of carbonic anhydrase activity . Inhibition of this enzyme has been identified as a potential target for managing neuropathic pain, as it can help reverse abnormalities in intracellular pH within sensory neurons . Furthermore, studies suggest that the analgesic effects of related sulfonamides can be reversed by pre-treatment with serotonergic (e.g., ondansetron) and opioidergic (e.g., naloxone) antagonists, indicating a potential interaction with these key neurological pathways . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the molecule's physicochemical properties, such as its metabolic stability and membrane permeability, making it a valuable tool for probing biological systems . This product is intended for research applications only, including in vitro assays and preclinical investigations into pain mechanisms and enzyme inhibition. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOXMMGKIHQOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-fluoro-3-methylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH₂) participates in acid-base and nucleophilic substitution reactions:

Reaction TypeConditionsReagentsProductsKey Observations
Acid-Catalyzed Hydrolysis Concentrated HCl, reflux (110–120°C)HCl (aq)Pyridine-3-sulfonic acid derivativeComplete deamination occurs within 4–6 hours, forming a sulfonic acid intermediate
Base-Mediated Alkylation THF, 0–5°CAlkyl halides (e.g., methyl iodide)N-Alkylated sulfonamidesSelective alkylation at the sulfonamide nitrogen with 65–78% yields
Condensation with Isocyanates Acetonitrile, triethylamineIsopropyl isocyanateUrea-linked derivativesForms torsemide-like adducts under anhydrous conditions

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes electrophilic substitution and metal-catalyzed coupling:

Electrophilic Halogenation

  • Chlorination : With SOCl₂/PCl₅ at 80°C, the pyridine ring undergoes chlorination at the 4-position, yielding 4-chloro derivatives (85–92% purity) .

  • Fluorination : Direct fluorination is limited due to steric hindrance from the existing substituents.

Suzuki-Miyaura Coupling

ConditionsCatalystsAryl Boronic AcidsProductsEfficiency
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°CPd(0)4-Methoxyphenylboronic acidBiaryl derivatives60–72% yield

Aromatic Amine Transformations

The 4-fluoro-3-methylaniline group participates in diazotization and azo-coupling:

ReactionReagentsProductsNotes
Diazotization NaNO₂/HCl (0–5°C)Diazonium saltStable below 10°C; decomposes above 15°C
Azo-Coupling β-Naphthol (alkaline medium)Azo dyesForms orange-red precipitates with λₘₐₓ 480–490 nm

Redox Reactions

  • Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the methyl group on the aromatic ring to a carboxylic acid (yield: 55–60%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thiol derivative, though this is rarely utilized due to side reactions .

Biological Interactions

In pharmacological contexts, the compound inhibits carbonic anhydrase isoforms through Zn²⁺ coordination at the sulfonamide group . Its fluorinated aromatic moiety enhances membrane permeability, as evidenced by logP values of 1.8–2.2 .

Stability Profile

  • Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃.

  • Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond, forming pyridine-3-sulfonic acid and 4-fluoro-3-methylaniline .

This compound’s versatility in organic synthesis and bioactivity underscores its value in medicinal chemistry, particularly in designing enzyme inhibitors and fluorinated therapeutics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Research has shown that compounds similar to 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide exhibit anticancer properties. For instance, studies have focused on sulfonamide derivatives that demonstrate cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation .

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. It can bind to active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the development of drugs targeting diseases such as cancer and bacterial infections .

Biological Applications

Protein Binding Studies
In biological research, this compound can be utilized to study protein interactions. Understanding how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses .

Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. The specific derivative may exhibit antimicrobial properties, making it a candidate for further research in developing new antibacterial agents .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse chemical entities with potential applications in pharmaceuticals and materials science .

Material Science Applications
The compound can also be employed in the development of new materials, including polymers and coatings with enhanced properties. Its chemical structure may confer specific characteristics such as improved thermal stability or solubility .

Case Studies and Research Findings

StudyFocusFindings
Anticancer EvaluationCytotoxicityCompounds similar to the target showed significant cytotoxic effects on human cancer cell lines .
Enzyme InhibitionMechanismDemonstrated effective binding to enzyme active sites, inhibiting their activity .
Protein InteractionBinding StudiesProvided insights into how sulfonamide derivatives interact with proteins, influencing drug design .

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a synthetic organic compound with the molecular formula C12H12FN3O2S. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a sulfonamide group and a fluorinated aromatic amine, which can significantly influence its biological properties.

PropertyValue
Molecular FormulaC12H12FN3O2S
Molecular Weight281.31 g/mol
CAS Number1340859-28-0

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability, which may lead to increased inhibition of target enzymes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in cancer cell proliferation. The sulfonamide moiety is known to interact with active sites of enzymes, potentially leading to significant therapeutic effects against certain cancers.

Anticancer Properties

Several studies have reported on the anticancer potential of similar sulfonamide derivatives. For instance, fluorinated compounds have shown promising antiproliferative activity against various cancer cell lines. A study highlighted that fluorinated derivatives can induce apoptosis in sensitive cancer cells by disrupting cell cycle progression and inducing DNA damage .

Antiviral Activity

Emerging research suggests that compounds structurally related to this compound may possess antiviral properties. A comprehensive overview indicated that N-heterocycles exhibit significant antiviral activity, potentially due to their ability to inhibit viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorination : The presence of fluorine enhances lipophilicity and metabolic stability.
  • Amino Group Positioning : Variations in the positioning of the amino group can affect enzyme binding and selectivity.
  • Sulfonamide Group : This group is crucial for the compound's interaction with target proteins.

Case Studies

  • Antiproliferative Activity : A study demonstrated that a similar fluorinated sulfonamide derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting effective growth inhibition .
  • Mechanistic Insights : Research into the metabolism of fluorinated benzothiazoles revealed that metabolic activation leads to reactive species formation, contributing to their cytotoxic effects in cancer cells .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (pyridine and fluorophenyl groups). The methyl group on the phenyl ring should appear as a singlet near δ 2.3 ppm .
    • ¹³C NMR : Confirm sulfonamide (-SO₂NH-) via carbons at δ ~125–135 ppm (pyridine) and δ ~160 ppm (C-F coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C₁₃H₁₂FN₃O₂S: 309.0643) .

Advanced Consideration :
X-ray crystallography can resolve conformational details, such as the dihedral angle between the pyridine and fluorophenyl rings, which affects bioactivity .

What strategies are effective for analyzing structure-activity relationships (SAR) of sulfonamide derivatives in medicinal chemistry?

Q. Advanced Research Focus

  • Substituent Variation : Modify the fluorophenyl group (e.g., replace F with Cl or adjust methyl positioning) to assess impacts on target binding. For example, 3-methyl substitution enhances lipophilicity, potentially improving membrane permeability .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase or COX-2) using enzyme inhibition assays. Compare IC₅₀ values to correlate substituent effects with activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Fluorine’s electronegativity may stabilize interactions with hydrophobic pockets .

How can contradictory data in biological activity studies of structurally related compounds be resolved?

Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurities. Methodological steps include:

  • Purity Validation : Reanalyze compounds via HPLC (≥95% purity) to exclude byproducts .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .
  • Meta-Analysis : Compare data across studies (e.g., logP vs. activity trends) to identify outliers. For example, a methyl group’s position on the phenyl ring may switch activity from antibacterial to antitumor .

What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in water-lipid systems (e.g., GROMACS) to assess interactions with membrane-bound targets .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and Fukui indices to predict activity .

How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites (e.g., hydroxylation at the phenyl ring) .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption. Fluorine’s hydrophobicity may enhance permeability .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (PPB). High PPB (>90%) may limit bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.